Epiquinidine

Description

Properties

IUPAC Name |

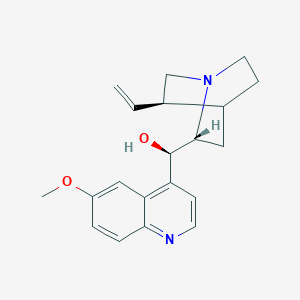

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205835 | |

| Record name | Epiquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-59-8 | |

| Record name | Epiquinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9R)-6'-methoxycinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIQUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN974X9U97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epiquinidine: A Deep Dive into its Discovery, Stereochemistry, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial drug quinidine, represents a fascinating case study in the principles of stereochemistry and its profound impact on pharmacological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical importance of this compound. We will explore its physicochemical properties, compare its biological activity to its C9 epimer, quinidine, and delve into the experimental methodologies for its preparation. The significance of the C9 stereocenter in the Cinchona alkaloids is a central theme, illustrating how a subtle change in three-dimensional structure can dramatically alter a molecule's interaction with biological targets.

Introduction: The World of Cinchona Alkaloids

The story of this compound is intrinsically linked to the rich history of the Cinchona alkaloids, a class of compounds isolated from the bark of the Cinchona tree.[1] For centuries, extracts from this tree were the only effective treatment for malaria.[2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine, the primary active compound.[1] This pivotal moment not only provided a purified, quantifiable treatment for malaria but also presented the scientific community with a complex molecular architecture that would challenge and inspire chemists for generations to come.

The Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, are characterized by a quinoline ring linked to a quinuclidine nucleus. They possess multiple stereocenters, leading to a variety of stereoisomers. Quinidine is a diastereomer of quinine, and this compound is the 9-epimer of quinidine, meaning it differs only in the stereochemical configuration at the C9 position.[3] This seemingly minor structural modification has profound consequences for the molecule's biological activity.

The Discovery of this compound

The initial characterization and preparation of this compound can be traced back to the work of Paul Rabe and Helmut Höter in 1939. Their publication in the Journal für Praktische Chemie detailed the synthesis and properties of both epiquinine and this compound, the C9 epimers of quinine and quinidine, respectively. This work was a continuation of the extensive research by Rabe and his colleagues on the structure and synthesis of Cinchona alkaloids, which had begun decades earlier. Their efforts were instrumental in elucidating the complex structures of these natural products.

Physicochemical Properties

The distinct stereochemistry of this compound results in unique physicochemical properties compared to its diastereomer, quinidine. These properties are crucial for its handling, characterization, and understanding its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [4] |

| Molecular Weight | 324.42 g/mol | [5] |

| CAS Number | 572-59-8 | [4] |

| Appearance | Crystals or white powder | |

| Melting Point | 113 °C | |

| Specific Rotation [α]D25 | +107.8° (c=1.02 in ethanol) | |

| Water Solubility | < 0.1 mg/mL at 18 °C | |

| XLogP3-AA | 2.9 | [5] |

Biological Activity: A Tale of Two Epimers

The most striking aspect of this compound is its significantly reduced biological activity compared to quinidine, particularly its antimalarial properties. This dramatic difference underscores the critical importance of the stereochemistry at the C9 position for the pharmacological effects of Cinchona alkaloids.

Antimalarial Activity

Numerous studies have demonstrated that the inversion of the hydroxyl group at the C9 position from the (S) configuration in quinidine to the (R) configuration in this compound leads to a drastic loss of antimalarial potency.

Table 2: Comparative Antimalarial Activity (IC50 Values)

| Compound | P. falciparum Strain (Chloroquine-Sensitivity) | IC50 (nM) | Fold Difference vs. Quinidine | Reference |

| Quinidine | D6 (Sensitive) | - | - | [6] |

| This compound | D6 (Sensitive) | - | >100-fold less active | [7] |

| Quinidine | W2 (Resistant) | - | - | [6] |

| This compound | W2 (Resistant) | - | >10-fold less active | [7] |

Note: Specific IC50 values for D6 and W2 strains were not available in the provided search results, but the fold difference is clearly stated.

The prevailing hypothesis for this difference in activity relates to the ability of the Cinchona alkaloids to interfere with heme detoxification in the malaria parasite. The stereochemistry at C9 influences the conformation of the molecule and its ability to bind to heme, thereby inhibiting the formation of hemozoin, a non-toxic crystalline form of heme. The altered spatial arrangement of the hydroxyl group and the quinuclidine nitrogen in this compound is thought to hinder this crucial interaction.[3]

Cardiovascular Effects

Quinidine is a well-known Class I antiarrhythmic agent that exerts its effects by blocking voltage-gated sodium and potassium channels in the heart.[8][9] There is a lack of specific studies on the effects of this compound on these ion channels. However, given the significant loss of antimalarial activity due to the C9 epimerization, it is highly probable that the interaction of this compound with cardiac ion channels is also significantly altered, though this remains an area for further investigation.

Experimental Protocols

The synthesis of this compound typically involves the stereochemical inversion of the C9 hydroxyl group of quinidine. Several methods have been developed to achieve this transformation.

Synthesis via Mitsunobu Reaction

A common and efficient method for the synthesis of this compound is through a one-pot Mitsunobu esterification-saponification reaction.[6] This reaction allows for the inversion of a secondary alcohol's stereochemistry.

Workflow for the Synthesis of this compound via Mitsunobu Reaction

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Cinchona - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H24N2O2 | CID 94175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Relative to Quinine and Quinidine, Their 9-Epimers Exhibit Decreased Cytostatic Activity and Altered Heme Binding but Similar Cytocidal Activity versus Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinidine - Wikipedia [en.wikipedia.org]

- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Core Chemical and Physical Properties of Epiquinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinidine, a diastereomer of the well-known antimalarial drug quinidine, is a member of the cinchona alkaloid family.[1] These natural products, originally extracted from the bark of the Cinchona tree, have a rich history in medicine and have become invaluable chiral ligands and catalysts in modern asymmetric synthesis. Understanding the fundamental chemical and physical properties of this compound is crucial for its application in synthetic chemistry, pharmacology, and drug development. This guide provides an in-depth overview of its core characteristics, supported by experimental methodologies.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a clear comparison of its key quantitative data.

| Property | Value | Source(s) |

| IUPAC Name | (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [2] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 324.42 g/mol | [1][2][3] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | ~495.88 °C at 760 mmHg (estimated) | [4] |

| pKa | 8.32 | [5] |

| Appearance | Lustrous leaflets from ether | [1] |

| Solubility | Freely soluble in alcohol; moderately soluble in ether; water solubility is less than 0.1 mg/mL at 17.8 °C. | [1][4] |

| Specific Rotation | [α]D²⁵ +107.8° (c = 1.02 in ethanol) | [1] |

| SMILES String | COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O | [2][3] |

| InChI Key | LOUPRKONTZGTKE-AFHBHXEDSA-N | [2] |

Stereochemical Relationships of Cinchona Alkaloids

This compound is one of four diastereomers of this particular cinchona alkaloid structure. The stereochemistry at the C8 and C9 positions of the molecule dictates the specific isomer. The following diagram illustrates the relationship between quinine, quinidine, epiquinine, and this compound.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

Invert a capillary tube and press the open end into the powder until a small amount of the sample is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The sample column should be 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound (~112 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Determination of Boiling Point (Micro Method)

As this compound is a solid at room temperature with a high estimated boiling point, its experimental determination requires specific equipment and is subject to decomposition. A common method for determining the boiling point of small quantities of a high-boiling substance is the micro boiling point or Siwoloboff method.

Materials:

-

This compound sample

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus for securing the test tube and thermometer in the bath

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath, ensuring the sample is below the level of the heating fluid.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance has overcome the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.

Determination of Solubility (Qualitative and Semi-Quantitative)

The solubility of this compound in various solvents can be assessed through systematic observation.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, ether, chloroform)

-

Test tubes

-

Vortex mixer or stirring apparatus

-

Water bath (for temperature control if desired)

Procedure:

-

Qualitative Assessment:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observation.

-

-

Semi-Quantitative Assessment (Saturation Method):

-

To a known volume of a solvent in a test tube at a specific temperature, add small, incremental amounts of this compound.

-

After each addition, agitate the mixture until the solid is fully dissolved.

-

Continue adding this compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged agitation).

-

The total mass of this compound dissolved in the known volume of the solvent provides an approximation of its solubility (e.g., in mg/mL or g/100mL).

-

Biological Activity and Signaling Pathways

While this compound itself is not a primary therapeutic agent, its diastereomers, quinine and quinidine, have well-documented biological activities. Quinine is a potent antimalarial, and quinidine is a Class I antiarrhythmic drug that primarily acts by blocking voltage-gated sodium and potassium ion channels in the heart.[6] The biological activity of this compound is significantly lower than that of its diastereomers. For instance, against Plasmodium falciparum, quinine and quinidine are over 100 times more active than epiquinine and this compound.[7]

The precise signaling pathways directly modulated by this compound are not well-elucidated in scientific literature. However, studies on other cinchona alkaloids, such as cinchonine and cinchonidine, have shown they can regulate pathways like the PI3K-AKT signaling cascade, which is involved in cell survival and apoptosis. Given the structural similarities, it is plausible that this compound could have some, albeit likely weaker, interactions with similar biological targets. Further research is needed to delineate any specific signaling pathways that this compound may influence.

Conclusion

This compound possesses a unique set of physicochemical properties defined by its distinct stereochemistry. While it shares a common molecular framework with its more famous diastereomers, its biological activity is markedly different. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working with this and other cinchona alkaloids, providing the necessary information for its use in synthetic applications and as a reference point in pharmacological studies. The continued exploration of the properties and potential applications of all cinchona alkaloid isomers remains a valuable endeavor in chemical and pharmaceutical sciences.

References

- 1. scispace.com [scispace.com]

- 2. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of quinidine on ionic currents of molluscan pacemaker neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Epiquinidine: A Comprehensive Technical Guide to its Stereochemistry and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial drug quinidine, presents a compelling case study in the critical importance of stereochemistry in medicinal chemistry and drug development. As the C9 epimer of quinidine, the sole difference between these two molecules is the spatial arrangement of the hydroxyl group at the C9 position. This seemingly minor alteration leads to a dramatic shift in their pharmacological profiles, underscoring the necessity of precise stereochemical control and characterization in the development of therapeutic agents. This technical guide provides an in-depth exploration of the stereochemistry and absolute configuration of this compound, offering detailed experimental protocols and quantitative data to support researchers in this field.

Stereochemistry and Absolute Configuration

This compound is a member of the cinchona alkaloid family, which possesses a complex molecular architecture with multiple chiral centers. The absolute configuration of this compound is (8R,9R)-6'-methoxycinchonan-9-ol.[1] This is in contrast to its diastereomer, quinidine, which has the absolute configuration of (8R,9S)-6'-methoxycinchonan-9-ol.[2] The inversion of stereochemistry at the C9 position from S in quinidine to R in this compound is the defining structural feature that differentiates the two molecules.

The Cahn-Ingold-Prelog priority rules are used to assign the R/S descriptor to a chiral center. For C9 in this compound, the priority of the substituents is determined by the atomic number of the atoms directly attached to the chiral carbon. The differing spatial arrangement of these substituents leads to the 'R' designation for this compound and 'S' for quinidine.

Physicochemical and Chiroptical Properties

The distinct three-dimensional structures of this compound and quinidine give rise to different physicochemical and chiroptical properties. While some properties are similar due to the shared molecular formula and core structure, their interaction with plane-polarized light, a key characteristic of chiral molecules, is different.

| Property | This compound | Quinidine | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | [3] |

| Molar Mass | 324.42 g/mol | 324.42 g/mol | [3] |

| IUPAC Name | (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [2][3] |

| Absolute Configuration | (8R, 9R) | (8R, 9S) | [1] |

| Specific Optical Rotation | Data not readily available | +258° (in ethanol) | [4] |

Experimental Protocols

Determination of Absolute Configuration by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. The crystal structure of this compound hydrochloride monohydrate has been determined, providing definitive proof of its stereochemistry.[5]

Methodology:

-

Crystallization: Single crystals of this compound hydrochloride monohydrate suitable for X-ray diffraction are grown. This can be achieved by slow evaporation of a solution of this compound in a suitable solvent system containing hydrochloric acid.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction data are collected using a diffractometer equipped with a suitable detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The absolute configuration can be determined from the anomalous dispersion effects of the heavy atoms.

Crystallographic Data for this compound Hydrochloride Monohydrate: [5]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O |

| Molecular Weight | 378.9 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.042(1) Å |

| b | 9.082(1) Å |

| c | 31.007(5) Å |

| Volume | 1983.1(6) ų |

| Z | 4 |

| Calculated Density | 1.27 g/cm³ |

Stereochemical Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. While it does not directly provide the absolute configuration, it can be used to confirm the epimeric relationship between this compound and quinidine. Specific NMR data for this compound is not as widely reported as for quinidine, however, the principles of analysis remain the same.

Methodology:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the complex spectra of cinchona alkaloids. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, which is key to elucidating the relative stereochemistry at C8 and C9.

-

Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations are analyzed to assign all proton and carbon signals. The key diagnostic signals for determining the stereochemistry at C9 are the chemical shift of H9 and the coupling constants between H9 and the protons on C8 and the quinuclidine ring.

Expected ¹H and ¹³C NMR Data for this compound (based on analysis of related compounds):

-

The chemical shift of H9 in this compound is expected to be different from that in quinidine due to the change in its spatial environment.

-

The coupling constants between H9 and H8 will also differ, reflecting the change in the dihedral angle between these two protons.

-

The ¹³C chemical shifts of C9 and adjacent carbons will also be affected by the epimerization.

Synthesis of this compound via Mitsunobu Reaction

This compound can be synthesized from quinidine through an epimerization reaction at the C9 position. The Mitsunobu reaction is a common method for achieving this inversion of stereochemistry.[6][7]

Methodology:

-

Reaction Setup: To a solution of quinidine (the starting alcohol) and an acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), is added triphenylphosphine (PPh₃).

-

Mitsunobu Reaction: The mixture is cooled to 0°C, and a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction proceeds with an SN2-type inversion of configuration at the C9 carbon.

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., with sodium hydroxide or potassium carbonate in methanol/water) to yield this compound.

-

Purification: The crude this compound is purified by column chromatography on silica gel to separate it from any unreacted quinidine and other byproducts.

Impact of Stereochemistry on Biological Activity

The inversion of stereochemistry at C9 has a profound impact on the biological activity of this compound compared to quinidine. While quinidine is a potent antimalarial agent, this compound is significantly less active.[5][8] This highlights the stereospecificity of the interaction between these molecules and their biological targets.

Stereoselective Interaction with Biological Targets

The differential biological effects of cinchona alkaloid stereoisomers are attributed to their distinct three-dimensional shapes, which dictate how they bind to their target proteins. For instance, quinidine and its diastereomer quinine exhibit stereoselective inhibition of various biological targets, including ion channels and receptors.[9]

Example: Interaction with Adrenergic Receptors

Quinidine is known to be a competitive antagonist at α₁- and α₂-adrenergic receptors, an effect that contributes to its cardiovascular actions.[10] This interaction is stereoselective, with quinidine being more potent than quinine in inhibiting noradrenaline-induced contractions in vascular smooth muscle.[9] Although specific data for this compound's interaction with adrenergic receptors is limited, it is expected that its different stereochemistry would also lead to a distinct binding affinity and functional effect compared to quinidine.

Visualizations

Experimental Workflow: Chiral Separation of Quinidine and this compound

The separation of diastereomers like quinidine and this compound is crucial for their individual study and for ensuring the stereochemical purity of pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Caption: HPLC workflow for the separation of quinidine and this compound.

Logical Relationship: Stereochemistry and Biological Activity

The relationship between the stereochemistry of cinchona alkaloids and their biological activity is a fundamental concept in medicinal chemistry.

Caption: Logical flow from stereoisomerism to differential biological effects.

Conclusion

The study of this compound provides a clear and compelling illustration of the profound impact of stereochemistry on the properties and biological activity of a molecule. The inversion of a single chiral center at the C9 position transforms the potent drug quinidine into its much less active epimer, this compound. This technical guide has outlined the key aspects of this compound's stereochemistry, its absolute configuration, and the experimental methodologies used for its characterization and synthesis. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the design and development of safe and effective stereochemically pure drugs.

References

- 1. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 2. Stereoselective inhibition by the diastereomers quinidine and quinine of uptake of cardiac glycosides into isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and application of quinidine functionalized monolithic columns for chiral separation by micro-hplc - Dialnet [dialnet.unirioja.es]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Stereoselective effects of the enantiomers, quinidine and quinine, on depolarization- and agonist-mediated responses in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of Epiquinidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinidine, a diastereomer of the well-known antiarrhythmic and antimalarial agent quinidine, presents a unique stereochemical scaffold that has intrigued medicinal chemists for its potential in developing novel therapeutic agents. While the mechanism of action of quinidine has been extensively studied, that of its C9 epimer, this compound, and its derivatives remains largely enigmatic. This in-depth technical guide synthesizes the current understanding of the mechanism of action of this compound derivatives, drawing comparisons with quinidine to highlight the critical role of stereochemistry in their biological activity. This document provides a comprehensive overview of their known biological targets, available quantitative data, detailed experimental protocols for their evaluation, and visual representations of associated pathways and workflows to facilitate further research and drug development in this promising area.

Introduction: The Significance of C9 Stereochemistry

Cinchona alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, have a long and storied history in medicine, primarily as antimalarial and antiarrhythmic drugs. The biological activity of these compounds is exquisitely sensitive to their stereochemistry. This compound differs from quinidine only in the configuration at the C9 position, a seemingly minor structural change that profoundly impacts its pharmacological profile.

Early studies comparing the antimalarial activity of cinchona alkaloids revealed that 9-epimers, such as this compound and epiquinine, exhibit significantly lower cytostatic potency against Plasmodium falciparum compared to their natural counterparts, quinidine and quinine. This stark difference underscores the critical role of the C9 hydroxyl group's spatial orientation in the interaction with biological targets.

This guide will delve into the available scientific literature to elucidate the mechanism of action of derivatives of this compound, focusing on how modifications to this unique scaffold influence its biological effects.

Core Mechanism of Action: Inferences from Comparative Pharmacology

Direct and detailed mechanistic studies on this compound derivatives are sparse. Therefore, much of our current understanding is inferred from comparative studies with the extensively researched diastereomer, quinidine.

Interaction with Ion Channels: A Presumed Primary Target

Quinidine's primary mechanism of action as a Class Ia antiarrhythmic agent is the blockade of voltage-gated sodium and potassium channels in cardiomyocytes. It is reasonable to hypothesize that this compound derivatives also interact with these ion channels, albeit with different affinity and kinetics due to the altered stereochemistry at C9.

Sodium Channels: Quinidine blocks the fast inward sodium current (INa), slowing the upstroke of the cardiac action potential. This effect is use-dependent, meaning the block is more pronounced at higher heart rates.

Potassium Channels: Quinidine also blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) delayed rectifier potassium currents, which leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram.

The altered orientation of the hydroxyl group and the quinuclidine nitrogen in this compound derivatives likely results in a different binding mode within the ion channel pores, potentially explaining the observed differences in biological activity. However, specific electrophysiological studies on this compound derivatives are needed to confirm and quantify these interactions.

Antimalarial Activity: The Role of Heme Polymerization

The antimalarial action of quinoline-containing drugs like quinine and quinidine is thought to involve the inhibition of hemozoin formation in the malaria parasite's food vacuole. These drugs are believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite, leading to parasite death.

Studies have shown that this compound is significantly less active against P. falciparum than quinidine. X-ray crystallography studies of 9-epiquinidine hydrochloride monohydrate revealed that the positioning of the N+-1--H-N1 and O-12--H-O12 groups, which are crucial for hydrogen bonding, is different from that in quinidine. This altered spatial arrangement may weaken the interaction with heme or other parasitic targets, thus reducing its antimalarial efficacy.

Quantitative Data Summary

Quantitative data on the biological activity of this compound derivatives are limited. The available information primarily focuses on comparative antimalarial potency.

| Compound | Target/Assay | Potency (IC50/EC50) | Reference |

| Quinidine | Plasmodium falciparum (chloroquine-sensitive) | Highly Active | |

| 9-Epiquinidine | Plasmodium falciparum (chloroquine-sensitive) | Over 100 times less active than quinidine | |

| Quinidine | Plasmodium falciparum (chloroquine-resistant) | Active | |

| 9-Epiquinidine | Plasmodium falciparum (chloroquine-resistant) | Over 10 times less active than quinidine |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives, based on standard protocols for cinchona alkaloids.

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax.

-

This compound derivatives dissolved in DMSO.

-

[3H]-hypoxanthine.

-

96-well microtiter plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as controls.

-

Add 100 µL of synchronized P. falciparum culture (ring stage, ~1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Add 0.5 µCi of [3H]-hypoxanthine to each well.

-

Incubate for another 24 hours under the same conditions.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

This technique is used to measure the effect of compounds on ion channel currents in isolated cells.

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium or potassium channel subunit).

-

External and internal patch-clamp solutions.

-

This compound derivatives.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Form a high-resistance seal (giga-seal) between a fire-polished glass micropipette filled with the internal solution and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit the ion channel currents of interest.

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the this compound derivative at various concentrations.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on current amplitude, kinetics, and voltage-dependence.

-

Calculate the IC50 for channel block from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the presumed mechanism of action and the experimental workflow can aid in understanding and planning future research.

Presumed Signaling Pathway for Antiarrhythmic Effects

Caption: Presumed signaling pathway of this compound derivatives in cardiomyocytes.

Experimental Workflow for In Vitro Antimalarial Screening

Caption: Experimental workflow for in vitro antimalarial drug screening.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The profound impact of C9 stereochemistry on the biological activity of cinchona alkaloids suggests that this compound provides a valuable and underexplored scaffold for drug discovery. Future research should focus on several key areas:

-

Systematic Electrophysiological Screening: A comprehensive evaluation of a library of this compound derivatives against a panel of cardiac ion channels is crucial to determine their potential as antiarrhythmic agents and to understand the structure-activity relationships.

-

Elucidation of Antimalarial Mechanism: Further studies are needed to pinpoint why this compound is less effective than quinidine against P. falciparum. This could involve binding studies with heme and other potential parasitic targets.

-

Exploration of Other Therapeutic Areas: The unique stereochemistry of this compound derivatives may confer activity against other targets. Screening these compounds against a broader range of biological targets could uncover novel therapeutic applications.

-

Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of this compound derivatives with their targets, guiding the design of more potent and selective analogs.

The Pharmacological Profile of Epiquinidine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cinchona alkaloids, a group of natural products isolated from the bark of the Cinchona tree, have a rich history in medicine, most notably for their anti-malarial properties. Among these, quinine and its diastereomer, quinidine, are the most well-known. Quinidine, in addition to its anti-malarial activity, is a well-established Class Ia antiarrhythmic agent. This technical guide focuses on the pharmacological profile of epiquinidine, a stereoisomer of quinidine, and its analogs. Understanding the subtle yet critical differences in the three-dimensional structure of these molecules is paramount to elucidating their pharmacological activity and therapeutic potential. As the C9-epimer of quinidine, this compound presents a unique case study in stereoselectivity and drug action. This document aims to provide a comprehensive overview of the known pharmacological properties of this compound and its analogs, with a comparative analysis against its more extensively studied counterpart, quinidine. It will delve into their mechanism of action, available quantitative pharmacological data, and detailed experimental protocols relevant to their study.

Pharmacological Profile of Quinidine: A Comparative Benchmark

Quinidine has been a cornerstone in the treatment of cardiac arrhythmias for decades. A thorough understanding of its pharmacological profile is essential for appreciating the nuances of its stereoisomers.

Mechanism of Action

Quinidine is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This action is "use-dependent," meaning the degree of blockade increases with higher heart rates.[1] By blocking the fast inward sodium current (INa), quinidine decreases the rate of depolarization of the cardiac action potential (Phase 0), leading to slowed conduction velocity throughout the heart.[1][3]

Furthermore, quinidine also blocks several potassium channels, including the rapid delayed rectifier potassium current (IKr), carried by the hERG channel, and the slow delayed rectifier potassium current (IKs).[4][5] This potassium channel blockade prolongs the duration of the action potential and the effective refractory period, which is reflected as a prolongation of the QT interval on an electrocardiogram.[2] At higher concentrations, quinidine can also inhibit Na+/K+-ATPase.[2]

Therapeutic Uses

Historically, quinidine has been used to treat a variety of cardiac arrhythmias, including:

-

Atrial fibrillation and flutter[4]

-

Ventricular arrhythmias[4]

-

Brugada syndrome and Short QT syndrome[4]

It is also an effective treatment for malaria caused by Plasmodium falciparum.[6]

Side Effects and Toxicity

The clinical use of quinidine is often limited by its side effect profile, which can include:

-

Cinchonism: A collection of symptoms including tinnitus, headache, dizziness, and gastrointestinal disturbances.[1]

-

Proarrhythmic effects: Due to the prolongation of the QT interval, quinidine can paradoxically induce life-threatening ventricular arrhythmias, most notably Torsades de Pointes.[1][4]

-

Gastrointestinal effects: Nausea, vomiting, and diarrhea are common.[6]

-

Hematological effects: Thrombocytopenia can occur.[1]

Pharmacological Profile of this compound and Its Analogs

This compound is the C9-epimer of quinidine, meaning it differs only in the spatial arrangement of the hydroxyl group at the C9 position.[7] This seemingly minor structural change has a profound impact on its biological activity.

Stereochemistry and Biological Activity

The stereochemical configuration of the Cinchona alkaloids is a critical determinant of their pharmacological effects. The erythro isomers, quinine and quinidine, are significantly more active as anti-malarial agents compared to their threo C9-epimers, epiquinine and this compound.[4] Studies have shown that quinine and quinidine are over 100 times more active against chloroquine-sensitive Plasmodium falciparum and over 10 times more active against chloroquine-resistant strains than their 9-epi counterparts.[4]

This dramatic difference in activity is attributed to the three-dimensional structure of the molecules. The specific orientation of the N-1 nitrogen and the O-12 hydroxyl group in the erythro isomers is believed to be crucial for their interaction with biological targets, likely through the formation of hydrogen bonds.[4] In the threo isomers like this compound, the altered positioning of these groups may hinder effective binding to the same receptor sites.[7]

Known Biological Activities

The majority of the research on this compound and its analogs has focused on their anti-malarial properties, where they have consistently demonstrated significantly lower efficacy than quinidine and quinine.[4] There is a notable lack of comprehensive studies on the cardiac electrophysiological effects of this compound. While it is plausible that this compound may interact with cardiac ion channels due to its structural similarity to quinidine, the extent and nature of this interaction are not well-documented in publicly available literature.

Quantitative Pharmacological Data

The available quantitative data for this compound is sparse, especially concerning its effects on cardiac ion channels. The following tables summarize the available data for quinidine and its analogs to provide a comparative context.

Table 1: Comparative In Vitro Anti-malarial Activity of Cinchona Alkaloids

| Compound | Stereochemistry | Relative Activity (Chloroquine-Sensitive P. falciparum) | Relative Activity (Chloroquine-Resistant P. falciparum) |

| Quinine | erythro | High | High |

| Quinidine | erythro | High | High |

| Epiquinine | threo | >100x lower than Quinine/Quinidine | >10x lower than Quinine/Quinidine |

| This compound | threo | >100x lower than Quinine/Quinidine | >10x lower than Quinine/Quinidine |

Data sourced from antimicrobial agents and chemotherapy literature.[4]

Table 2: Ion Channel Activity of Quinidine

| Ion Channel | Cell Type | Assay Type | Parameter | Value | Reference |

| hERG (IKr) | Xenopus oocytes | Electrophysiology | IC50 | 3.00 ± 0.03 µM | [8] |

| hERG (IKr) | Ltk- cells | Electrophysiology | IC50 | 0.8 ± 0.1 µM | [9] |

| Nav1.5 (peak) | HEK293 cells | Electrophysiology | IC50 | 28.9 ± 2.2 µM | [10][11] |

Table 3: Ion Channel Activity of Quinine (for comparison)

| Ion Channel | Cell Type | Assay Type | Parameter | Value | Reference |

| hERG (IKr) | Xenopus oocytes | Electrophysiology | IC50 | 44.0 ± 0.6 µM | [8] |

| hERG (IKr) | Ltk- cells | Electrophysiology | IC50 | 11 ± 3 µM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of Cinchona alkaloids and their analogs.

Whole-Cell Patch Clamp Electrophysiology for Cardiac Ion Channels

This technique is the gold standard for studying the effects of compounds on ion channel function in isolated cardiomyocytes or cell lines expressing specific ion channels.

Objective: To measure the effect of a test compound on the ionic currents flowing through specific channels (e.g., Nav1.5, hERG).

Materials:

-

Isolated cardiomyocytes or a suitable cell line (e.g., HEK293) stably expressing the ion channel of interest.

-

Patch clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Perfusion system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH).

-

Test compound stock solution.

Procedure:

-

Cell Preparation: Plate isolated cardiomyocytes or transfected cells onto glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Lower the patch pipette onto a single cell and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV for Nav1.5).

-

Apply a specific voltage protocol to elicit the ionic current of interest.

-

-

Data Acquisition: Record the ionic currents before (baseline) and after the application of the test compound at various concentrations.

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay for Sodium Channels

This assay is used to determine the binding affinity of a compound to a specific receptor or ion channel.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sodium channel.

Materials:

-

Membrane preparation from a tissue or cell line expressing the sodium channel of interest.

-

Radiolabeled ligand that specifically binds to the sodium channel (e.g., [3H]batrachotoxin).

-

Unlabeled competitor ligand (the test compound).

-

Scintillation counter.

-

Glass fiber filters.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

hERG Potassium Channel Assay

Due to the critical role of hERG channel inhibition in drug-induced cardiac arrhythmias, this assay is a standard part of preclinical safety testing.

Objective: To assess the inhibitory potential of a test compound on the hERG potassium channel.

Procedure: The experimental protocol is similar to the whole-cell patch clamp electrophysiology described in section 5.1, with the following specifics:

-

Cell Line: Typically, a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.

-

Voltage Protocol: A specific voltage protocol is used to elicit the characteristic hERG tail current. This usually involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to record the deactivating tail current.

-

Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the peak tail current amplitude. An IC50 value is then determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental processes aid in understanding the complex pharmacology of these compounds.

Caption: Quinidine's effect on cardiac action potential.

Caption: Workflow for a Whole-Cell Patch Clamp experiment.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely unexplored, particularly in the context of cardiovascular effects. The available data strongly suggest that the stereochemistry at the C9 position dramatically reduces its anti-malarial activity compared to its diastereomer, quinidine. While it is reasonable to hypothesize that this structural change would also alter its interaction with cardiac ion channels, there is a clear and significant gap in the literature providing direct evidence and quantitative data to support this.

Future research should focus on a systematic evaluation of this compound and its analogs on key cardiac ion channels, including Nav1.5 and hERG. Such studies, employing the detailed experimental protocols outlined in this guide, would be invaluable in determining if this compound possesses a more favorable cardiac safety profile than quinidine, potentially opening new avenues for therapeutic development. A comprehensive understanding of the structure-activity relationships within the Cinchona alkaloid family is crucial for the rational design of new and safer therapeutic agents.

References

- 1. A study on the chemical structure of cinchona alkaloids and cupreines responsible for its negative inotropic action in isolated amphibian and mammalian hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of quinidine and flecainide on plateau duration of human atrial action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

Epiquinidine's In Vitro Biological Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biological activity of epiquinidine, with a primary focus on its antiplasmodial properties. This compound, a diastereomer of quinidine and an epimer of quinine, has been a subject of stereochemical and pharmacological interest to understand the structural requirements for antimalarial efficacy. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to offer a thorough resource for researchers in the field.

Core Findings: Reduced Antimalarial Potency

In vitro studies consistently demonstrate that this compound exhibits significantly weaker antiplasmodial activity against Plasmodium falciparum compared to its stereoisomers, quinine and quinidine. This difference in potency underscores the critical role of stereochemistry at the C9 position for the antimalarial action of cinchona alkaloids.

Quantitative Analysis of In Vitro Antiplasmodial Activity

The cytostatic activity of this compound and its related cinchona alkaloids has been quantified against various strains of P. falciparum, including chloroquine-sensitive and resistant lines. The following table summarizes the 50% inhibitory concentrations (IC50) from a comparative study, highlighting the reduced potency of the 9-epimers.

| Compound | Strain HB3 (QN-sensitive) IC50 (nM) | Strain Dd2 (QN-resistant) IC50 (nM) | Strain K76I (QN-hypersensitive) IC50 (nM) |

| Quinine (QN) | 18 ± 3 | 170 ± 20 | 25 ± 5 |

| Epiquinine (eQN) | 1100 ± 100 | 1800 ± 200 | 1500 ± 200 |

| Quinidine (QD) | 15 ± 2 | 80 ± 10 | 40 ± 8 |

| This compound (eQD) | 900 ± 100 | 1200 ± 150 | 1100 ± 150 |

| Data sourced from Gorka, A. P., et al. (2013). Antimicrobial Agents and Chemotherapy, 57(1), 365–374.[1] |

These findings reveal that epiquinine and this compound are approximately 10- to 60-fold less active than quinine and quinidine, depending on the parasite strain.[1]

Experimental Protocols

The in vitro antiplasmodial activity of this compound and related compounds is commonly assessed using the semiautomated microdilution technique. This method measures the inhibition of parasite growth by quantifying parasitic nucleic acid.

Semiautomated Microdilution Assay for Antiplasmodial Activity

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum in vitro.

Materials:

-

Continuous culture of P. falciparum (e.g., HB3, Dd2 strains)

-

Human erythrocytes (type O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

-

96-well microtiter plates

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

Fluorometer

Procedure:

-

Parasite Culture Maintenance: P. falciparum is maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Preparation of Test Plates:

-

Serial two-fold dilutions of the test compounds are prepared in the complete culture medium directly in the 96-well plates.

-

A row of wells is reserved for drug-free controls (parasitized erythrocytes) and another for background controls (non-parasitized erythrocytes).

-

-

Inoculation:

-

A suspension of parasitized erythrocytes is prepared with a final hematocrit of 2% and a parasitemia of 0.5-1%.

-

This suspension is added to each well of the microtiter plate.

-

-

Incubation: The plates are incubated for 72 hours at 37°C in the controlled gas environment.

-

Staining and Lysis:

-

After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

-

The plates are thawed, and SYBR Green I in lysis buffer is added to each well.

-

The plates are incubated in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis:

-

The fluorescence values from the background control wells are subtracted from all other wells.

-

The results are expressed as a percentage of the fluorescence in the drug-free control wells.

-

The IC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of quinoline antimalarials, including the cinchona alkaloids, centers on the disruption of heme detoxification in the parasite's digestive vacuole.

The parasite digests hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the digestive vacuole and interfere with this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death. The reduced activity of this compound suggests that its stereochemistry hinders its ability to effectively inhibit hemozoin formation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro antiplasmodial drug screening.

References

A Technical Guide to the Natural Sources and Isolation of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Cinchona alkaloids, their biosynthesis, and detailed methodologies for their extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering both foundational knowledge and practical experimental protocols.

Natural Sources and Distribution of Cinchona Alkaloids

Cinchona, a genus of flowering plants in the Rubiaceae family, comprises at least 23 species of trees and shrubs.[1] These plants are native to the tropical Andean forests of western South America, with a natural range extending from Bolivia through Peru, Ecuador, and Colombia to Costa Rica.[1][2] Historically, the bark of several Cinchona species, often referred to as "Peruvian Bark" or "Jesuit's Bark," has been the sole economically viable source of quinine and other related alkaloids.[3][4]

The four principal Cinchona alkaloids are quinine, quinidine, cinchonine, and cinchonidine.[1][5] These quinoline alkaloids are present in the bark of the Cinchona tree, with their concentrations varying between species and even within the same species depending on geographical location and environmental factors.[5][6] The total alkaloid content in Cinchona bark can range from 6% to 15%.[5]

For centuries, the medicinal properties of Cinchona bark were exploited, primarily for the treatment of malaria.[7][8] The increasing demand led to the establishment of Cinchona plantations in other parts of the world, including India and Java, during the 19th century.[1][7] This widespread cultivation also led to the formation of hybrids between different Cinchona species.[1]

Table 1: Major Cinchona Species and Their Typical Alkaloid Content

| Species | Common Name | Native Range | Key Alkaloids | Total Alkaloid Content in Bark (% dry weight) |

| Cinchona pubescens (C. succirubra) | Red Bark | Andes of Ecuador | Quinine, Cinchonine | 5 - 7%[5][9] |

| Cinchona calisaya | Yellow Bark | Andes of Peru and Bolivia | Quinine, Quinidine | 4 - 7%[5][9] |

| Cinchona ledgeriana | Ledger Bark | Andes of Bolivia | High Quinine Content | 5 - 14%[5][9] |

| Cinchona officinalis | Crown Bark, Loxa Bark | Andes of Ecuador and Peru | Cinchonine, Cinchonidine | Not specified in the provided results |

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex process that originates from the amino acid tryptophan. Tryptophan is first converted to tryptamine. In a key discovery, it has been shown that the characteristic methoxy group of quinine and quinidine is introduced early in the pathway, with the hydroxylation of tryptamine followed by O-methylation to produce 5-methoxytryptamine.[10][11]

Both tryptamine and 5-methoxytryptamine then undergo a Pictet-Spengler condensation with the monoterpene secologanin to form strictosidine or 5-methoxystrictosidine, respectively.[11][12][13] A series of enzymatic transformations, including the action of strictosidine synthase and strictosidine β-D-glucosidase, leads to the formation of the quinoline ring structure characteristic of these alkaloids.[12] The promiscuity of downstream enzymes allows for the parallel formation of both methoxylated (quinine, quinidine) and desmethoxylated (cinchonine, cinchonidine) alkaloids.[10][11]

Isolation and Extraction of Cinchona Alkaloids

The isolation of Cinchona alkaloids from the bark is a multi-step process involving extraction, purification, and separation. Both classical and modern techniques are employed at laboratory and industrial scales.

Classical Extraction Methods

A traditional and widely used method for the extraction of Cinchona alkaloids is Soxhlet extraction. This method involves the continuous extraction of the powdered bark with an organic solvent.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Dry the Cinchona bark and grind it into a fine powder.

-

Alkalinization: Moisten the powdered bark (e.g., 50g) with an ammonia solution and let it stand for one hour. Subsequently, add hot water and then milk of lime (calcium hydroxide suspension) to the mixture and evaporate to dryness.[3] This step converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.

-

Soxhlet Extraction: Pack the dried, alkalinized bark powder into a Soxhlet apparatus and extract with a suitable organic solvent, such as toluene, for approximately 6 hours.[3]

-

Acidic Extraction: Transfer the toluene extract containing the alkaloid free bases to a separatory funnel. Extract the alkaloids from the organic solvent by shaking with dilute sulfuric acid. The alkaloids will protonate and move into the acidic aqueous phase as their sulfate salts.[3]

-

Crystallization: Separate the acidic aqueous layer and neutralize it. Upon standing, the neutral sulfates of the alkaloids (quinine, cinchonine, and cinchonidine) will crystallize out.[3]

-

Purification: The crude alkaloid sulfates can be further purified by recrystallization from water after decolorizing with activated charcoal.[3]

Modern Extraction Techniques

Modern extraction techniques offer several advantages over classical methods, including reduced extraction times, lower solvent consumption, and improved efficiency. These methods include Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

Experimental Protocol: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Weigh 1 g of powdered Cinchona bark into a microwave extraction tube.

-

Solvent Addition: Add 40 mL of 65% aqueous ethanol to the tube.

-

Microwave Extraction: Place the tube in a laboratory microwave extractor. Set the temperature to 130°C and the extraction time to 34 minutes.[5]

-

Post-Extraction: After extraction, cool the sample and filter it to separate the extract from the solid residue. The resulting extract can then be analyzed, for example, by HPLC.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Weigh 25 mg of powdered Cinchona bark into a suitable vessel.

-

Solvent Addition: Add an appropriate volume of 61% aqueous ethanol.

-

Ultrasonic Extraction: Place the vessel in an ultrasonic bath with a frequency of 42 kHz. Set the temperature to 25°C and the extraction time to 15 minutes.[5]

-

Post-Extraction: After extraction, centrifuge or filter the sample to obtain the clear extract for further analysis.

Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Cinchona alkaloids.[2][14] Reversed-phase HPLC with C18 columns is a common approach.[2] Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and environmentally friendly alternative for the analysis of these alkaloids.[1][7][10]

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare the Cinchona bark extract as described in the extraction protocols. Dilute the extract with the mobile phase to an appropriate concentration.

-

HPLC System: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as potassium dihydrogen phosphate, often with the addition of an acid like formic acid to improve peak shape.[5][11] A gradient elution is commonly employed to achieve good separation of all four major alkaloids.

-

Detection: Monitor the elution of the alkaloids using a UV detector, typically at a wavelength of around 230 nm or 330 nm.[5][11]

-

Quantification: Prepare standard solutions of quinine, quinidine, cinchonine, and cinchonidine of known concentrations. Generate a calibration curve for each alkaloid by plotting peak area against concentration. Use these calibration curves to determine the concentration of each alkaloid in the bark extract.

Table 2: Quantitative Data on Cinchona Alkaloid Content from a Sample Analysis using SFC

| Alkaloid | Content (% in crude extract) |

| Cinchonine | 1.87% - 2.30%[1][7][10] |

| Quinine | Not specified in the provided results |

| Cinchonidine | Not specified in the provided results |

| Total Content | 4.75% - 5.20% [1][7][10] |

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of Cinchona alkaloids. The information presented, including the quantitative data and detailed experimental protocols, is intended to be a valuable resource for scientists and researchers in the field of natural product chemistry and drug development. The continued study of these historically significant compounds, aided by modern analytical and extraction techniques, holds promise for future therapeutic applications.

References

- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiquinidine: A Deep Dive into Molecular Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Epiquinidine, a diastereomer of the well-known antiarrhythmic drug quinidine, presents a fascinating case study in stereochemistry and conformational analysis. As a member of the cinchona alkaloid family, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth exploration of the molecular architecture and conformational landscape of this compound, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug design.

Molecular Structure of this compound

This compound shares the same molecular formula, C₂₀H₂₄N₂O₂, and core scaffold as its parent alkaloid, quinidine, consisting of a quinoline ring linked to a quinuclidine nucleus.[1][2] The critical distinction lies in the stereochemistry at the C9 carbon, which bears a hydroxyl group.[3] This seemingly minor change has profound implications for the molecule's overall shape and its interactions with biological targets.

The systematic name for this compound is (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[1] It is also commonly referred to as 9-epiquinidine.[4]

Key Structural Features:

-

Quinoline Moiety: A bicyclic aromatic ring system containing nitrogen.

-

Quinuclidine Moiety: A rigid bicyclic amine.

-

Chiral Centers: this compound possesses multiple chiral centers, with the configuration at C9 being inverted relative to quinidine.

-

Connecting Bridge: A hydroxymethylene bridge links the quinoline and quinuclidine rings.

Conformational Analysis: Unraveling the 3D Landscape

The flexibility of the bond connecting the quinoline and quinuclidine rings allows this compound to adopt various conformations in solution. Understanding the preferred conformations is crucial for elucidating its structure-activity relationship. Both computational and experimental methods have been employed to investigate the conformational space of this compound.

Computational Approaches